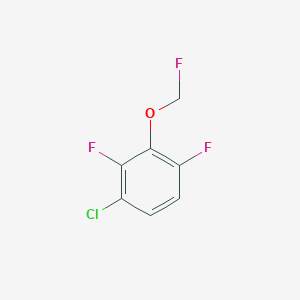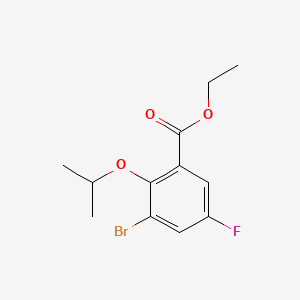
Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate is an organic compound with the molecular formula C12H14BrFO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and isopropoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate typically involves multiple steps. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Esterification: The formation of the ethyl ester from the corresponding acid.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent product quality and minimizes the risk of contamination.
化学反应分析
Types of Reactions
Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.
科学研究应用
Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
相似化合物的比较
Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate can be compared with other similar compounds, such as:
- Ethyl 3-bromo-5-fluorobenzoate
- Ethyl 2-bromo-5-fluorobenzoate
- 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
These compounds share similar structural features but differ in the specific substituents on the benzene ring. The presence of different functional groups can influence their chemical reactivity, physical properties, and potential applications. This compound is unique due to the combination of bromine, fluorine, and isopropoxy groups, which confer specific chemical properties and reactivity.
属性
分子式 |
C12H14BrFO3 |
|---|---|
分子量 |
305.14 g/mol |
IUPAC 名称 |
ethyl 3-bromo-5-fluoro-2-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H14BrFO3/c1-4-16-12(15)9-5-8(14)6-10(13)11(9)17-7(2)3/h5-7H,4H2,1-3H3 |
InChI 键 |
QWRLVPPTMPDOFQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)Br)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


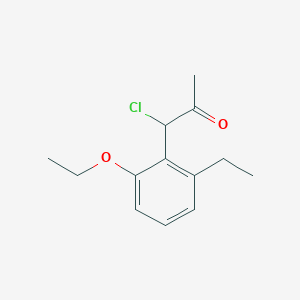

![5-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B14040877.png)
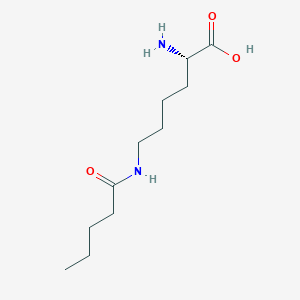
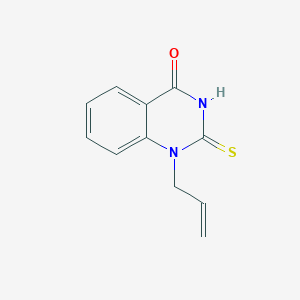
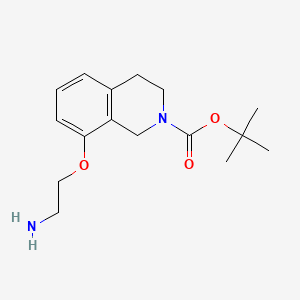
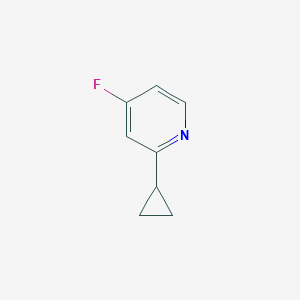
![methyl N-[1-[(2S)-2-[5-[(6S)-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14040906.png)
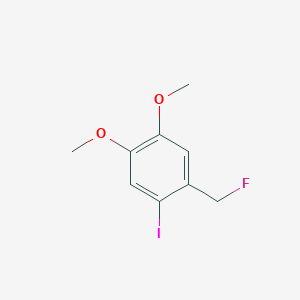
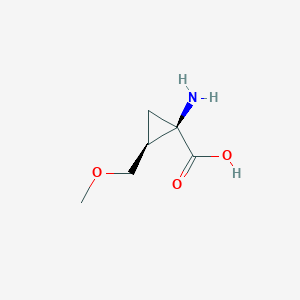
![endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl](/img/structure/B14040922.png)
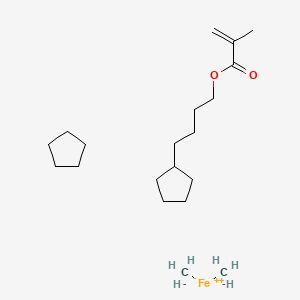
![1-((1R,3R,4S,7R)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14040933.png)
